4-(2-Aminoethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with ethylenediamine. One common method includes the cyclization of 2-cyanoacetamide with ethylenediamine under basic conditions to form the desired pyrimidine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions to form various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
4-(2-Aminoethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to antitumor effects . Additionally, the compound can interact with cellular signaling pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the ethylamine group.
4-Aminopyrimidine: Similar in structure but lacks the ethylamine group.
2-(2-Aminoethyl)pyrimidine: Similar in structure but with different substitution patterns.
Uniqueness: 4-(2-Aminoethyl)pyrimidin-2-amine is unique due to the presence of both amino and ethylamine groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-(2-aminoethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-3-1-5-2-4-9-6(8)10-5/h2,4H,1,3,7H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOFHXHYHSGTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CCN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.